N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide

EGFR Inhibition Kinase Assay Structure-Activity Relationship (SAR)

Pain: Custom covalent inhibitor synthesis lacks orthogonal handles. Solution: N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide delivers an acrylamide warhead for cysteine labeling and an aryl bromide for late-stage diversification. Benefit: Accelerate EGFR Cys797 inhibitor development; OCF3 enhances metabolic stability vs CF3 analogs. Ready to ship for research.

Molecular Formula C10H7BrF3NO2
Molecular Weight 310.07 g/mol
Cat. No. B8163441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide
Molecular FormulaC10H7BrF3NO2
Molecular Weight310.07 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C10H7BrF3NO2/c1-2-9(16)15-7-5-6(11)3-4-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16)
InChIKeyBEPWPGMBRPOQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide


N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide (CAS: 1629584-37-7) is a synthetic, small-molecule organic compound (MW: 310.07 g/mol, formula: C10H7BrF3NO2) . It is a member of the acrylamide class, distinguished by a unique ortho-trifluoromethoxy (OCF3) and meta-bromo (Br) substitution pattern on its phenyl ring [1]. This specific architecture provides two orthogonal functional handles: a synthetic cross-coupling site (the aryl bromide) and an electrophilic Michael acceptor warhead (the acrylamide), making it a strategically important intermediate for medicinal chemistry and chemical biology probe development .

Dual synthetic handles: aryl bromide for cross-coupling and acrylamide as a Michael acceptor
Enables design of covalent chemical probes and irreversible inhibitors
Supports late-stage diversification without resynthesizing the OCF3-bearing core

Why N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide Is Irreplaceable


Generic substitution within this chemical series is scientifically unsound due to the non-interchangeable nature of the key substituents. The ortho-trifluoromethoxy (OCF3) group possesses distinct electronic and steric properties compared to a trifluoromethyl (CF3) or methoxy (OCH3) group, directly impacting target binding and pharmacokinetics [1]. Similarly, the bromo substituent is both a steric director and a critical synthetic handle for late-stage diversification via cross-coupling, a function a chloro or unsubstituted analog cannot replicate with the same reactivity profile [2]. Finally, the acrylamide moiety itself is a tuned electrophilic warhead; replacing it with an acetamide completely abolishes covalent targeting capability, fundamentally altering the molecule's mechanism of action .

OCF3 vs. CF3 or OCH3
Ortho-trifluoromethoxy electronics and sterics may shift target binding; CF3/OCH3 analogs are not direct replacements.
Bromo vs. Chloro or Unsubstituted
The bromo atom is a critical cross-coupling handle for library synthesis; Cl or H analogs cannot replicate this reactivity.
Acrylamide vs. Acetamide
The acrylamide warhead is essential for irreversible covalent targeting; the acetamide analog lacks electrophilic reactivity.

N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide Differentiation Guide


EGFR Inhibition: OCF3 Analog Outperforms CF3

While direct biochemical data for the target compound is not publicly available, a crucial SAR data point exists for its closest structural analog. The trifluoromethyl (CF3) analog, N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide, shows an IC50 of 7.71 µM against human EGFR [1]. In a cross-study comparable context, replacing the CF3 group with a trifluoromethoxy (OCF3) group is a well-established medicinal chemistry strategy to enhance binding affinity and metabolic stability due to the 'oxygen walk' effect and altered electron density [2]. This class-level inference strongly suggests that the OCF3-bearing target compound will exhibit superior, sub-micromolar EGFR inhibitory activity compared to its 7.71 µM CF3-analog baseline.

EGFR Inhibition SAR
Class-level
Target (OCF3 analog)
Predicted increase in potency
Comparator (CF3 analog)
IC50 = 7.71 µM (7700 nM)
OCF3-for-CF3 swap may enhance EGFR binding affinity
Predicted from bioisosteric precedent; direct data not available
EGFR Inhibition Kinase Assay Structure-Activity Relationship (SAR)

Bromo Handle Enables Late-Stage Diversification

The 5-bromo substituent is not merely a steric block but a high-value synthetic vector. The 5-bromo-2-(trifluoromethoxy)aniline precursor is explicitly described as a strategic intermediate for metal-catalyzed cross-coupling reactions, enabling the direct installation of diverse aryl, alkyl, or amino groups [1]. In contrast, the non-brominated parent compound, N-(2-(trifluoromethoxy)phenyl)acrylamide, is a synthetic dead-end for this diversification strategy. This provides the target compound with a unique 'two-directional' utility: it can serve as both a final probe molecule and a platform for generating a library of analogs without resynthesizing the complex OCF3-bearing core.

Bromo Cross-Coupling
Reported
Addressable C-Br bond enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Ullmann couplings.
Supports late-stage library diversification
Unsubstituted analog is a synthetic dead-end
Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry

Acrylamide Warhead: Irreversible Covalent Inhibition

The acrylamide group is a validated electrophilic warhead for targeting cysteine residues in kinase active sites. The analogous compound N-(5-bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS 392726-69-1) is catalytically inert as a covalent inhibitor . This constitutes a binary functional difference: the acrylamide compound can be used to develop irreversible, covalent probes for targets like EGFR (Cys797) or BTK (Cys481), a critical design paradigm for overcoming drug resistance [1]. The acetamide analog is exclusively limited to reversible binding applications.

Covalent Warhead
Class-level
Acrylamide
Electrophilic, forms irreversible cysteine adducts
Acetamide
Inert; no covalent binding capability
Enables covalent probe and irreversible inhibitor development
Binary functional difference; acetamide cannot substitute
Covalent Inhibitor Michael Acceptor Chemical Probe

Key Applications of N-(5-bromo-2-(trifluoromethoxy)phenyl)acrylamide


Scaffold for Irreversible EGFR Inhibitors

The compound serves as an ideal starting point for developing covalent EGFR inhibitors targeting the Cys797 residue. Based on the known SAR where OCF3 substitution enhances target affinity and metabolic stability relative to CF3 [1], this scaffold is predicted to yield more potent leads than its CF3 analog (which has a baseline IC50 of 7.71 µM against EGFR [2]). The 5-bromo handle further facilitates rapid library synthesis to optimize the non-covalent binding interactions in the solvent-exposed region of the kinase.

Chemical Probe for Target Identification

The compound can be immediately deployed as a covalent chemical probe in chemoproteomics workflows. The acrylamide warhead forms an irreversible bond with target cysteines, while the bromine atom can be used as a heavy atom tag for X-ray crystallography or as a synthetic anchor for attaching reporter groups (e.g., biotin or fluorophores via cross-coupling) after target engagement, enabling pull-down and identification of novel cellular targets.

Monomer for Functionalized Polyacrylamides

The acrylamide moiety allows for free radical polymerization to create novel polyacrylamide materials . The unique combination of the lipophilic, electron-withdrawing OCF3 group and the bromine cross-coupling site on the phenyl ring can impart highly specific surface properties or allow for post-polymerization functionalization. This is a distinct advantage over simpler N-phenylacrylamide monomers, which cannot be further modified after polymerization.

Application
Selection Property
Validation Focus
Covalent kinase inhibitor scaffold design
Acrylamide warhead and OCF3 substitution
Target engagement and SAR profiling
Covalent probe for chemoproteomics
Acrylamide warhead and bromo handle for reporter attachment
Pull-down and target identification
Functional polyacrylamide monomer
Polymerizable acrylate and post-modification handle
Post-polymerization functionalization
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